molecular formula C21H23N3O3 B3790248 N-[3-(6-methyl-1,3-benzoxazol-2-yl)propyl]-N'-(4-methylphenyl)malonamide

N-[3-(6-methyl-1,3-benzoxazol-2-yl)propyl]-N'-(4-methylphenyl)malonamide

Cat. No.: B3790248
M. Wt: 365.4 g/mol
InChI Key: CMQGFKUCYDOLBG-UHFFFAOYSA-N
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Description

The compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) and an amine group (N-H). The presence of the benzoxazole indicates that this compound may have interesting chemical properties, as benzoxazoles are often used in medicinal chemistry due to their bioactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with a carboxylic acid or its derivative to form the amide bond. The benzoxazole could be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure would be characterized by the presence of the benzoxazole ring, the amide group, and the propyl and phenyl groups attached to the nitrogen of the amide. The exact structure would need to be confirmed through techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amide group and the benzoxazole ring. Amides can participate in a variety of reactions, including hydrolysis and reduction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would need to be determined experimentally .

Safety and Hazards

The safety and hazards associated with this compound would also need to be determined experimentally. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could explore the potential uses of this compound, particularly in the field of medicinal chemistry given the bioactivity of many benzoxazole derivatives .

Properties

IUPAC Name

N-[3-(6-methyl-1,3-benzoxazol-2-yl)propyl]-N'-(4-methylphenyl)propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-14-5-8-16(9-6-14)23-20(26)13-19(25)22-11-3-4-21-24-17-10-7-15(2)12-18(17)27-21/h5-10,12H,3-4,11,13H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQGFKUCYDOLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC(=O)NCCCC2=NC3=C(O2)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(6-methyl-1,3-benzoxazol-2-yl)propyl]-N'-(4-methylphenyl)malonamide
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N-[3-(6-methyl-1,3-benzoxazol-2-yl)propyl]-N'-(4-methylphenyl)malonamide
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N-[3-(6-methyl-1,3-benzoxazol-2-yl)propyl]-N'-(4-methylphenyl)malonamide
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N-[3-(6-methyl-1,3-benzoxazol-2-yl)propyl]-N'-(4-methylphenyl)malonamide
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N-[3-(6-methyl-1,3-benzoxazol-2-yl)propyl]-N'-(4-methylphenyl)malonamide
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N-[3-(6-methyl-1,3-benzoxazol-2-yl)propyl]-N'-(4-methylphenyl)malonamide

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